molecular formula C19H14N2 B12626414 3-(3-Methylisoquinolin-1-yl)quinoline CAS No. 919786-58-6

3-(3-Methylisoquinolin-1-yl)quinoline

Cat. No.: B12626414
CAS No.: 919786-58-6
M. Wt: 270.3 g/mol
InChI Key: IMQWLKXKKPTREN-UHFFFAOYSA-N
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Description

3-(3-Methylisoquinolin-1-yl)quinoline is a fused heterocyclic compound comprising a quinoline core linked to a 3-methyl-substituted isoquinoline moiety. For instance, hydrazine derivatives of isoquinoline (e.g., 1-(3-phenylisoquinolin-1-yl)hydrazine) are synthesized via nucleophilic substitution of chloro-substituted precursors (e.g., 1-chloro-3-phenylisoquinoline) with hydrazine hydrate . Similarly, Rh(III)-catalyzed dimerization of alkynylanilines has been employed for constructing indoloquinoline scaffolds, demonstrating the feasibility of metal-catalyzed approaches for complex heterocycles .

Isoquinoline derivatives are pharmacologically significant, with applications in anticancer, insecticidal, and receptor-targeting therapies . The methyl substitution at the 3-position of the isoquinoline moiety in 3-(3-Methylisoquinolin-1-yl)quinoline may enhance lipophilicity and influence binding interactions, as seen in other methyl-substituted quinolines .

Properties

CAS No.

919786-58-6

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

3-methyl-1-quinolin-3-ylisoquinoline

InChI

InChI=1S/C19H14N2/c1-13-10-14-6-2-4-8-17(14)19(21-13)16-11-15-7-3-5-9-18(15)20-12-16/h2-12H,1H3

InChI Key

IMQWLKXKKPTREN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4N=C3

Origin of Product

United States

Preparation Methods

Synthetic Methods Overview

The synthesis of 3-(3-Methylisoquinolin-1-yl)quinoline can be achieved through several established methods, including:

Each method has its own mechanism and conditions that affect the overall yield and purity of the final product.

Friedländer Synthesis

The Friedländer synthesis is a well-documented method for synthesizing quinolines. It involves the condensation of an aromatic amine with a carbonyl compound, typically under basic conditions.

Mechanism:

  • Formation of an enamine intermediate.
  • Intramolecular cyclization to form the quinoline ring.

Conditions:

  • Base: Potassium hydroxide or sodium hydroxide.
  • Temperature: High (typically above 100 °C).

Yield: The yields can vary significantly based on the substrate used, often ranging from 50% to 90% depending on reaction conditions and purification methods employed.

Knorr Synthesis

The Knorr synthesis is another prominent method that allows for the formation of quinoline derivatives.

Mechanism:

  • Condensation of an aromatic amine with a β-ketoester.
  • Cyclization facilitated by an acid catalyst.

Conditions:

  • Acid: Sulfuric acid or hydrochloric acid.
  • Temperature: Moderate to high temperatures (80–150 °C).

Yield: Yields are typically high, often exceeding 80%, particularly when optimized for specific substrates.

Conard-Limpach Synthesis

This method is characterized by its ability to produce a variety of substituted quinolines.

Mechanism:

  • Similar to Friedländer synthesis, involving condensation and cyclization.
  • Typically utilizes strong acids for catalysis.

Conditions:

  • Acid: Hydrochloric or sulfuric acid.
  • Temperature: Elevated temperatures required for optimal results.

Yield: Generally high yields can be achieved, often above 85% with careful optimization.

Nanocatalyst-Assisted Methods

Recent advancements in synthetic methodologies have introduced nanocatalysts that enhance reaction efficiency and yield.

Mechanism:

  • Nanocatalysts facilitate the condensation reaction between aldehydes and amines.
  • The use of magnetic nanoparticles allows for easy recovery and reuse.

Conditions:

  • Catalyst load: Typically low (10–20 mg).
  • Solvent-free conditions or minimal solvent use.
  • Temperature: Often room temperature to moderate heating (60–90 °C).

Yield: These methods can achieve yields ranging from 85% to 96%, with reduced reaction times (5–15 minutes) compared to traditional methods.

Comparative Yield Data

The following table summarizes the yields from various preparation methods for 3-(3-Methylisoquinolin-1-yl)quinoline:

Method Yield (%) Conditions
Friedländer Synthesis 50–90 High temperature, basic conditions
Knorr Synthesis >80 Moderate to high temperature, acidic
Conard-Limpach Synthesis >85 High temperature, strong acid
Nanocatalyst-Assisted Methods 85–96 Room temperature, low catalyst load

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylisoquinolin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

3-(3-Methylisoquinolin-1-yl)quinoline has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

Biological activities of quinoline derivatives are highly substituent-dependent (Table 2).

Compound Type Biological Activity Mechanism/Notes References
3-(3-Methylisoquinolin-1-yl)quinoline (Inferred) Potential anticancer/antimicrobial activity Structural similarity to isoquinolinyl diselenides and hydrazines with reported bioactivity
Thieno[2,3-b]quinoline derivatives Anticancer, antiviral Pharmacophore optimization for enhanced selectivity; sulfur atom contributes to π-π stacking
Indolo[3,2-c]quinoline DNA intercalation, kinase inhibition Planar structure enables intercalation; electron-deficient core for electrophilic interactions
Pyrazolo[4,3-c]quinoline Screening compound for drug discovery Fluorine substituents improve metabolic stability and membrane permeability
8-Hydroxyquinoline amides Photosynthesis inhibition Lipophilicity (logP ~2.5–3.5) correlates with chlorophyll reduction in algae
2-Methoxyphenylpiperazine-quinoline hybrids Dopamine D3 receptor antagonism Quinoline nitrogen position (C2/C3/C7) modulates D3 affinity and selectivity

Key Observations:

  • Electron-Withdrawing Groups: Nitro groups at quinoline C8 (e.g., in skin sensitizers) increase electrophilicity, enhancing protein adduct formation compared to amino-substituted analogs .
  • Lipophilicity : Methyl and phenyl substituents improve membrane permeability, critical for central nervous system (CNS) targets like dopamine receptors .

Q & A

Q. 1.1. What are the key considerations for optimizing reaction conditions in synthesizing 3-(3-Methylisoquinolin-1-yl)quinoline derivatives?

Methodological Answer: Optimization involves solvent selection (e.g., ethanol for hydrazine reactions , THF/DMSO for azide intermediates ), temperature control (e.g., reflux at 323 K for hydrazine hydrate reactions ), and catalyst choice (e.g., PPh₃ for Staudinger reactions ). Reaction progress should be monitored via TLC, and purification techniques like recrystallization (e.g., dichloromethane ) or chromatography are critical for yield improvement.

Q. 1.2. How can structural characterization of 3-(3-Methylisoquinolin-1-yl)quinoline derivatives be performed with high accuracy?

Methodological Answer:

  • X-ray crystallography resolves bond lengths, angles, and hydrogen-bonding networks (e.g., dihedral angles between isoquinoline and phenyl moieties , N–H⋯N interactions ).
  • NMR spectroscopy validates substituent positions (e.g., chemical shifts for methoxy groups in 6,7-dimethoxy derivatives ).
  • Mass spectrometry confirms molecular weight (e.g., ESI-MS for azide intermediates ).

Advanced Research Questions

Q. 2.1. How do hydrogen-bonding interactions in 3-(3-Methylisoquinolin-1-yl)quinoline derivatives influence their crystallographic packing and stability?

Methodological Answer: In crystal structures, N–H⋯N hydrogen bonds form R₂²(6) and R₂²(10) motifs, creating dimers across symmetry centers . These interactions tighten molecular packing, enhancing thermal stability. Computational tools (e.g., SHELXL97 ) and hydrogen-bond parameter tables (e.g., bond lengths: 0.89–1.02 Å ) are essential for analyzing packing efficiency.

Q. 2.2. What strategies resolve contradictions in reported biological activity data for 3-(3-Methylisoquinolin-1-yl)quinoline analogs?

Methodological Answer:

  • Dose-response studies : Compare IC₅₀ values across cell lines (e.g., antibacterial activity of 6,7-dimethoxy derivatives ).
  • Structural-activity relationship (SAR) analysis : Correlate substituent effects (e.g., methyl vs. phenyl groups) with bioactivity .
  • Reproducibility checks : Validate protocols (e.g., hydrazine hydrate reaction conditions vs. azide coupling ).

Q. 2.3. How can computational methods predict the binding interactions of 3-(3-Methylisoquinolin-1-yl)quinoline derivatives with biological targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock to simulate interactions with FtsZ (antibacterial target ) or acetylcholinesterase (Alzheimer’s target ).
  • DFT calculations : Analyze electron density maps (e.g., δmax = 0.66 e Å⁻³ ) to predict reactive sites.
  • MD simulations : Assess stability of ligand-protein complexes over time .

Q. 2.4. What challenges arise in synthesizing selenium-containing analogs (e.g., diselanyl derivatives) of 3-(3-Methylisoquinolin-1-yl)quinoline?

Methodological Answer:

  • Selenium reactivity : Control oxidative coupling conditions to avoid overoxidation to selenones .
  • Purification : Use inert atmospheres and low-temperature crystallization (e.g., dichloromethane at 273 K ).
  • Spectroscopic validation : Confirm Se–Se bond formation via ¹H-⁷⁷Se NMR coupling .

Data Contradiction and Validation

Q. 3.1. How should researchers address discrepancies in reported synthetic yields for hydrazine-functionalized isoquinoline derivatives?

Methodological Answer:

  • Parameter standardization : Fix variables like stoichiometry (e.g., hydrazine hydrate ratio ) and reaction time (3 hours at 323 K ).
  • Byproduct analysis : Use HPLC-MS to identify side products (e.g., unreacted 1-chloro-3-phenylisoquinoline ).
  • Replicate studies : Compare yields across independent labs (e.g., 61–92% for Staudinger reactions ).

Experimental Design Considerations

Q. 4.1. What criteria should guide the selection of solvents and catalysts for Suzuki-Miyaura coupling in isoquinoline derivatives?

Methodological Answer:

  • Solvent polarity : Use DMF for polar intermediates or toluene for sterically hindered substrates .
  • Catalyst systems : Pd(PPh₃)₄ for aryl chlorides , or Buchwald-Hartwig catalysts for aminations .
  • Additives : Include K₂CO₃ or Cs₂CO₃ to deprotonate boronic acids .

Structural and Functional Analysis

Q. 5.1. How do substituents at the 3-position of the isoquinoline ring modulate electronic properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂): Reduce electron density at N1, altering reactivity in nucleophilic substitutions .
  • Electron-donating groups (e.g., -OCH₃): Enhance π-stacking in crystal lattices, observed in 6,7-dimethoxy derivatives .
  • Hammett parameters : Quantify substituent effects using σ values from UV-Vis or electrochemical data .

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